2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Description
Properties
IUPAC Name |
2-[methyl(pyridin-3-ylmethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(5-6-12)8-9-3-2-4-10-7-9/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUOBNHKYQJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271131 | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121489-14-3 | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121489-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
A plausible route involves reductive amination between pyridin-3-ylmethylamine and methylaminoethanol. This method, adapted from imidazo[1,2-a]pyridine syntheses, would employ a carbonyl intermediate (e.g., pyridine-3-carbaldehyde) reacting with methylaminoethanol under reducing conditions.
Reaction Scheme :
$$
\text{Pyridine-3-carbaldehyde} + \text{Methylaminoethanol} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol}
$$
Conditions :
- Catalyst : TosOH (0.2 eq) in MeOH.
- Temperature : 70°C for 12 hours.
- Workup : Aqueous extraction with ethyl acetate, drying over Na$$2$$SO$$4$$, and concentration.
Challenges : Competing imine formation and potential reduction of the pyridine ring may require careful pH control.
Nucleophilic Substitution Pathway
This method leverages alkylation of methylamine with a pyridinylmethyl halide, followed by ethanol functionalization. Drawing from halogenation protocols, bromination at the pyridine’s methyl group could precede nucleophilic displacement.
Reaction Steps :
- Bromination :
$$
\text{3-Methylpyridine} \xrightarrow{\text{NBS, CH}_3\text{CN}} \text{3-(Bromomethyl)pyridine}
$$ - Alkylation :
$$
\text{3-(Bromomethyl)pyridine} + \text{Methylamine} \xrightarrow{\text{t-BuONa, Pd Catalyst}} \text{Methyl-pyridin-3-ylmethyl-amine}
$$ - Ethoxylation :
$$
\text{Methyl-pyridin-3-ylmethyl-amine} + \text{Ethylene Oxide} \xrightarrow{} \text{Target Compound}
$$
Optimization :
One-Pot Condensation Strategy
Inspired by trifluoromethanesulfonic acid-catalyzed reactions, a one-pot synthesis could condense pyridin-3-ylmethanol, methylamine, and ethylene oxide.
Procedure :
- Reactants : Pyridin-3-ylmethanol (1 eq), methylamine (1.5 eq), ethylene oxide (2 eq).
- Catalyst : Trifluoromethanesulfonic acid (5–10 mol%).
- Conditions : 120–160°C under N$$_2$$ for 16–20 hours.
- Workup : Recrystallization from petrol ether/ethyl acetate.
Advantages : Simplified purification and high atom economy.
Catalytic and Solvent Systems
Acid Catalysts
Palladium-Mediated Cross-Coupling
Buchwald-Hartwig amination using Pd$$2$$(dba)$$3$$/XantPhos systems facilitates C-N bond formation between aryl halides and amines. Applied here, this could link pyridinylmethyl fragments to methylaminoethanol.
Purification and Characterization
Chromatographic Methods
Recrystallization
Petrol ether/ethyl acetate (5:1–10:1 v/v) yields white crystalline products.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Challenges |
|---|---|---|---|---|
| Reductive Amination | 70°C, 12h, TosOH/MeOH | ~70% | >95% | Imine stability, over-reduction |
| Nucleophilic Substitution | 90°C, 12h, Pd catalysis | ~80% | >98% | Halide synthesis, catalyst cost |
| One-Pot Condensation | 160°C, 20h, CF$$3$$SO$$3$$H | ~85% | >99% | High-temperature stability |
Mechanistic Insights
- Reductive Amination : Protonation of the carbonyl group enhances electrophilicity, enabling nucleophilic attack by methylaminoethanol. Subsequent hydride transfer from NaBH$$_4$$ yields the secondary amine.
- Pd-Catalyzed Coupling : Oxidative addition of the bromomethylpyridine to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with methylamine before reductive elimination forms the C-N bond.
Scalability and Industrial Relevance
The one-pot condensation method offers the highest scalability due to:
- Solvent Efficiency : Anhydrous ethanol as a green solvent.
- Catalyst Recyclability : Trifluoromethanesulfonic acid can be recovered via distillation.
- Throughput : 20h reaction time aligns with batch processing workflows.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
Preliminary studies indicate that 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol may exhibit significant biological activity relevant to therapeutic applications:
- Anti-Cancer Properties : Molecular docking studies suggest that the compound may interact with various biomolecules, including kinases and enzymes involved in cancer pathways. These interactions indicate potential anti-cancer properties that warrant further investigation.
- Binding Affinity Studies : Interaction studies have compared its binding affinities against known inhibitors like doxorubicin, suggesting it could serve as a scaffold for developing novel inhibitors targeting cancer-related pathways.
Case Studies and Research Findings
While extensive case studies specifically focusing on this compound are scarce, several research initiatives highlight its potential:
- Docking Studies : Research has demonstrated that the compound can effectively bind to targets involved in cancer pathways, suggesting avenues for drug development aimed at enhancing therapeutic efficacy against tumors.
- Preliminary Biological Activity : Initial findings indicate that the compound may possess biological activities that could be leveraged for therapeutic purposes, particularly in oncology.
Mechanism of Action
The mechanism of action of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, with the chemical formula C₉H₁₄N₂O, is a compound featuring a pyridine ring linked to an amino ethanol moiety. This structure includes a methyl group on the pyridine nitrogen, enhancing its solubility and potential reactivity. Despite limited literature, preliminary studies suggest that this compound may exhibit significant biological activity, particularly in medicinal chemistry and as a potential therapeutic agent.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and amino alcohols. A common method includes heating pyridine-3-carboxaldehyde with 2-aminoethanol in the presence of catalysts like Raney nickel. The yield can vary based on reaction conditions such as temperature and time.
1. Molecular Docking Studies
Recent molecular docking studies have indicated that this compound can bind to various biological targets, including kinases and enzymes implicated in cancer pathways. This suggests potential anti-cancer properties , although further validation through experimental studies is required.
2. Antiproliferative Activity
The compound's antiproliferative effects have been indirectly inferred from studies on related pyridine derivatives. For example, structural modifications in pyridine derivatives have shown varying IC₅₀ values against cancer cell lines, indicating that similar modifications in this compound could enhance its biological activity:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Derivative A | 1.30 | HepG2 |
| Derivative B | 5.84 | HepG2 |
| Derivative C | 9.0 | MDA-MB-231 |
| Derivative D | 0.069 | MDA-MB-231 |
These findings suggest that the presence of functional groups like hydroxyl (-OH) may improve antiproliferative activity by enhancing interaction with cellular components .
1. Similar Compounds
Research has highlighted that compounds structurally similar to this compound often demonstrate notable biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Pyridin-2-ylmethyl-amino)-ethanol | Similar amino ethanol structure | Different position of the pyridine ring |
| 2-(Pyridin-4-ylmethyl-amino)-ethanol | Contains a pyridine ring at the 4-position | Potentially different biological activity |
| N-(Pyridin-3-ylmethyl)ethanamine | Lacks hydroxyl group | May exhibit different coordination properties |
The unique methyl substitution on the pyridine ring and the presence of the hydroxyl group in this compound are believed to enhance its solubility and reactivity compared to these similar compounds.
2. Antimicrobial Studies
While specific studies on the antimicrobial activity of this compound are scarce, related pyridine derivatives have shown promising antibacterial and antifungal properties:
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound X | 0.0039 | S. aureus |
| Compound Y | 0.0048 | E. coli |
| Compound Z | 0.0195 | C. albicans |
These results indicate that modifications to the pyridine structure can significantly impact biological activity, suggesting that further exploration of this compound could yield valuable insights into its potential uses .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol?
Methodological Answer:
The synthesis of structurally analogous compounds, such as 2-((2-methoxyethyl)(methyl)amino)ethanol, involves alkylation of a primary amine with a brominated alcohol. For example, reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in the presence of triethylamine in toluene at 100°C yields the crude product, which is then purified via solvent removal and column chromatography . Adapting this method, researchers could substitute 2-bromoethanol with a pyridin-3-ylmethyl-containing alkylating agent. Key considerations include:
- Reagent selection : Use of anhydrous conditions and stoichiometric equivalents to minimize side reactions.
- Purification : Techniques like vacuum distillation or chromatography (e.g., C18 reverse-phase) to isolate the product from unreacted starting materials .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Combined spectroscopic and chromatographic methods are essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the pyridine ring, methylamino, and ethanol moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC/GC : For purity assessment, especially when synthesizing hydrochloride salts (e.g., 95% purity as reported for similar compounds) .
- Elemental Analysis : To validate empirical formulas, particularly for derivatives like dihydrochloride salts .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Referencing safety data for analogous ethanolamines:
- PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact.
- First Aid : Immediate rinsing with water for skin/eye exposure; avoid inducing vomiting if ingested .
- Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .
Advanced: How can thermodynamic properties (e.g., vaporization enthalpy) be calculated for this compound?
Methodological Answer:
The "centerpiece" approach, validated for ethanol derivatives like 2-(benzyl-amino)-ethanol, combines experimental calorimetry with computational modeling. Steps include:
- Experimental Measurement : Use of a Calvet calorimeter to determine vaporization enthalpy.
- Computational Validation : Density Functional Theory (DFT) or group-contribution models to refine predictions .
- Data Interpretation : Compare results with structurally similar compounds to identify substituent effects (e.g., pyridine vs. benzene rings) .
Advanced: What crystallographic techniques are suitable for resolving structural ambiguities?
Methodological Answer:
X-ray diffraction (XRD) paired with SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:
- Data Collection : High-resolution synchrotron data for accurate electron density maps.
- Refinement : Iterative adjustment of atomic coordinates using SHELXL to minimize R-factors.
- Validation : Check for twinning or disorder using SHELXPRO . For hydrochloride salts, ensure proper modeling of counterions .
Advanced: How can biological activity (e.g., antimicrobial potential) be systematically evaluated?
Methodological Answer:
Adopt methodologies from studies on structurally related compounds:
- In Vitro Assays :
- Antioxidant Activity : DPPH radical scavenging or FRAP assays at varying concentrations (e.g., 10–100 µM).
- Anti-inflammatory Activity : COX-2 inhibition assays or carrageenan-induced edema models in rodents .
- Dose-Response Analysis : IC calculations using nonlinear regression models (e.g., GraphPad Prism).
Advanced: How should researchers address contradictions in reported synthetic yields or properties?
Methodological Answer:
Apply iterative qualitative analysis frameworks:
- Replication : Repeat experiments under identical conditions to verify reproducibility.
- Control Variables : Test hypotheses (e.g., solvent polarity, temperature) to isolate conflicting factors .
- Cross-Validation : Compare results with computational predictions (e.g., Reaxys or PubChem data) to identify outliers .
Advanced: What computational tools are effective for predicting synthetic pathways and bioactivity?
Methodological Answer:
- Retrosynthetic Analysis : Use databases like Reaxys or PubChem to identify feasible routes. For example, PubChem’s feasibility assessment for fluorinated pyridines involves precursor scoring and heuristic models .
- Molecular Docking : Tools like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).
- Machine Learning : Train models on existing bioactivity data (e.g., ChEMBL) to prioritize derivatives for synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
